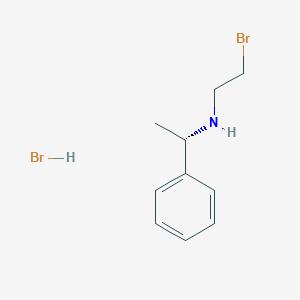

(S)-2-bromo-N-(1-phenylethyl)ethanamine hydrobromide

Übersicht

Beschreibung

Benzoctamine is a drug that possesses sedative and anxiolytic properties. It is marketed under the trade name Tacitin by Ciba-Geigy. Unlike most sedative drugs, benzoctamine does not produce respiratory depression in clinical trials but rather stimulates the respiratory system. This makes it a safer alternative to other sedative and anxiolytic drugs such as benzodiazepines like diazepam .

Vorbereitungsmethoden

Die Synthese von Benzoctamin umfasst mehrere Schritte. Ein üblicher Syntheseweg umfasst die Reaktion von N-Methyl-9,10-Ethanoanthracen-9(10H)-methanamin mit geeigneten Reagenzien unter kontrollierten Bedingungen. Industrielle Produktionsmethoden beinhalten in der Regel die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Benzoctamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Benzoctamin kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Struktur von Benzoctamin zu modifizieren.

Substitution: Benzoctamin kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.

Wissenschaftliche Forschungsanwendungen

Benzoctamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in verschiedenen chemischen Studien verwendet, um Reaktionsmechanismen und -wege zu verstehen.

Biologie: Benzoctamin wird auf seine Auswirkungen auf biologische Systeme untersucht, insbesondere auf seine anxiolytischen und sedativen Eigenschaften.

Medizin: Es wird zur Behandlung von Angstzuständen, Aggression, Enuresis, Angst und leichten sozialen Anpassungsstörungen bei Kindern eingesetzt.

5. Wirkmechanismus

Der genaue Mechanismus, durch den Benzoctamin Angstzustände reduziert und Sedierung hervorruft, ist nicht vollständig geklärt. Es wurde festgestellt, dass es den Serotoninspiegel im Vorderhirn erhöht, was möglicherweise seine anxiolytische Wirkung vermittelt, ähnlich wie bei Serotonin-Wiederaufnahmehemmern. Benzoctamin hat auch antagonistische Wirkungen auf Adrenalin und Noradrenalin, was zu seinen pharmakologischen und verhaltensbezogenen Wirkungen beiträgt .

Wirkmechanismus

The exact mechanism by which benzoctamine reduces anxiety and produces sedation is not fully understood. it has been found to increase serotonin levels in the forebrain, which may mediate its anxiolytic effects similar to those of serotonin selective reuptake inhibitors. Benzoctamine also has antagonistic effects on epinephrine and norepinephrine, contributing to its pharmacologic and behavioral effects .

Vergleich Mit ähnlichen Verbindungen

Benzoctamin gehört zur Klasse der Verbindungen, die als Dibenzobicyclo-Octadiene bezeichnet werden. Es ist eine tetracyclische Verbindung, die aus vier Ringen in einer dreidimensionalen Konfiguration besteht. Es ist strukturell dem tetracyclischen Antidepressivum Maprotilin ähnlich und unterscheidet sich nur in der Länge seiner Seitenkette. Im Gegensatz zu Benzodiazepinen wie Diazepam verursacht Benzoctamin keine Atemdepression, was es zu einer sichereren Alternative macht .

Ähnliche Verbindungen

- Maprotilin

- Diazepam

- Chlordiazepoxid

Die einzigartige Eigenschaft von Benzoctamin, das Atmungssystem zu stimulieren und gleichzeitig anxiolytische und sedative Wirkungen zu erzielen, unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

CAS-Nummer |

100596-36-9 |

|---|---|

Molekularformel |

C10H15Br2N |

Molekulargewicht |

309.04 g/mol |

IUPAC-Name |

(1S)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide |

InChI |

InChI=1S/C10H14BrN.BrH/c1-9(12-8-7-11)10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3;1H/t9-;/m0./s1 |

InChI-Schlüssel |

COXLNWYFVXMNNR-FVGYRXGTSA-N |

SMILES |

CC(C1=CC=CC=C1)NCCBr.Br |

Isomerische SMILES |

C[C@@H](C1=CC=CC=C1)NCCBr.Br |

Kanonische SMILES |

CC(C1=CC=CC=C1)NCCBr.Br |

Synonyme |

(2-BROMO-ETHYL)-(1-PHENYL-ETHYL)-AMINE HBR |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.